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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure elucidation

of 1-Hexadecylimidazolidine-2,4-dione, a long-chain N-alkylated hydantoin. The document

details the key analytical techniques and expected data for confirming the molecular structure

of this compound, offering valuable insights for researchers in medicinal chemistry and drug

development.

Chemical Identity and Structural Framework
1-Hexadecylimidazolidine-2,4-dione, also known as 1-N-Hexadecyl hydantoin, is a

heterocyclic compound featuring a five-membered imidazolidine-2,4-dione (hydantoin) ring.[1]

A sixteen-carbon aliphatic chain (hexadecyl group) is attached to the nitrogen atom at the 1-

position of the hydantoin ring.

Table 1: Chemical Identity of 1-Hexadecylimidazolidine-2,4-dione
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Identifier Value

IUPAC Name 1-hexadecylimidazolidine-2,4-dione

Synonyms 1-N-Hexadecyl hydantoin, 1-Cetylhydantoin

CAS Number 85117-82-4

Molecular Formula C₁₉H₃₆N₂O₂

Molecular Weight 324.5 g/mol

InChI

InChI=1S/C19H36N2O2/c1-2-3-4-5-6-7-8-9-10-

11-12-13-14-15-16-21-17-18(22)20-

19(21)23/h2-17H2,1H3,(H,20,22,23)

SMILES CCCCCCCCCCCCCCCCN1CC(=O)NC1=O

The core structure is the hydantoin moiety, a derivative of imidazolidine with two carbonyl

groups at positions 2 and 4. The long hexadecyl chain imparts significant lipophilicity to the

molecule.

Imidazolidine-2,4-dione Ring
Hexadecyl Chain

N1

C2=O N3-H C4=O

C5H₂CH₃(CH₂)₁₄CH₂-

Click to download full resolution via product page

Figure 1: Chemical structure of 1-Hexadecylimidazolidine-2,4-dione.

Experimental Protocols for Synthesis and
Elucidation
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The elucidation of the chemical structure of 1-Hexadecylimidazolidine-2,4-dione relies on a

combination of synthesis and spectroscopic analysis.

Synthesis Protocol: N-Alkylation of Hydantoin
A common method for the synthesis of N-alkylated hydantoins involves the direct alkylation of

the hydantoin ring. The following is a representative protocol.

Materials:

Hydantoin

1-Bromohexadecane

Potassium carbonate (K₂CO₃)

Dimethylformamide (DMF)

Ethyl acetate

Brine

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

To a solution of hydantoin (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

Stir the mixture at room temperature for 30 minutes.

Add 1-bromohexadecane (1.1 eq) to the reaction mixture.

Heat the reaction to 80°C and stir for 24 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature and pour it into water.

Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

Concentrate the filtrate under reduced pressure to obtain the crude product.

Purify the crude product by column chromatography on silica gel to yield 1-
Hexadecylimidazolidine-2,4-dione.
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Figure 2: General workflow for the synthesis of 1-Hexadecylimidazolidine-2,4-dione.
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Spectroscopic Analysis Workflow
The structural confirmation is achieved through a combination of spectroscopic techniques.
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Figure 3: Logical workflow for the structure elucidation of 1-Hexadecylimidazolidine-2,4-
dione.

Spectroscopic Data and Interpretation
The following sections detail the expected spectroscopic data for 1-Hexadecylimidazolidine-
2,4-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a

molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show signals corresponding to

the protons of the hexadecyl chain and the hydantoin ring.

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.5-8.5 br s 1H NH (Hydantoin ring)

~3.9 s 2H
-N-CH₂-C=O

(Hydantoin ring, C5)

~3.4 t 2H -N-CH₂-(CH₂)₁₄-

~1.6 m 2H -N-CH₂-CH₂-(CH₂)₁₃-

~1.2-1.4 m 26H -(CH₂)₁₃-CH₃

~0.88 t 3H -CH₃

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on the different

carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment

~170 C=O (Hydantoin ring, C4)

~158 C=O (Hydantoin ring, C2)

~48 -N-CH₂-C=O (Hydantoin ring, C5)

~42 -N-CH₂-(CH₂)₁₄-

~31.9 -CH₂-CH₂-CH₃

~29.7-29.1 -(CH₂)₁₁-

~26.8 -N-CH₂-CH₂-

~22.7 -CH₂-CH₃

~14.1 -CH₃

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. For 1-Hexadecylimidazolidine-2,4-dione, electron ionization (EI) would likely

lead to fragmentation of the alkyl chain.

Table 4: Predicted Mass Spectrometry Fragmentation Data

m/z Interpretation

324 [M]⁺ (Molecular ion)

281 [M - C₃H₇]⁺

267 [M - C₄H₉]⁺

253 [M - C₅H₁₁]⁺

... Stepwise loss of CₙH₂ₙ₊₁ fragments

113
[C₅H₇N₂O₂]⁺ (Fragment containing the

hydantoin ring)

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.

Table 5: Predicted Infrared (IR) Absorption Data

Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

~3200 Medium, Broad N-H stretch (Hydantoin ring)

2920, 2850 Strong C-H stretch (Aliphatic chain)

~1770, ~1710 Strong
C=O stretch (Hydantoin ring,

asymmetric and symmetric)

~1470 Medium C-H bend (Aliphatic chain)

Conclusion
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The structural elucidation of 1-Hexadecylimidazolidine-2,4-dione is a systematic process

involving targeted synthesis and comprehensive spectroscopic analysis. The combination of

NMR, MS, and IR data provides unambiguous evidence for the connectivity and functional

groups within the molecule. The predicted data presented in this guide serves as a valuable

reference for researchers working with this compound and other long-chain N-alkylated

hydantoins. This foundational knowledge is critical for further exploration of their potential

applications in drug development and other scientific fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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